2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-phenylacetamide
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Description
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-phenylacetamide, also known as DMTBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
- Research has shown that certain thiazole derivatives inhibit bacterial growth by disrupting essential cellular processes or interfering with specific enzymes .
- Researchers have explored the antitumor activity of thiazole derivatives, including their impact on specific cancer cell lines and tumor models .
- Your compound might exhibit anti-inflammatory activity, making it relevant for conditions associated with inflammation .
- Evaluating the antioxidant potential of your compound could provide insights into its therapeutic applications .
- While specific studies on your compound are scarce, its thiazole scaffold suggests it might be worth assessing its antiviral activity .
- Assessing whether your compound interacts with carbonic anhydrase enzymes could provide valuable insights .
Antimicrobial Activity
Anticancer Potential
Anti-Inflammatory Properties
Antioxidant Capacity
Antiviral Research
Neuroprotective Effects
Carbonic Anhydrase Inhibition
Neglected Tropical Diseases
properties
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-24-17-8-14(9-18(11-17)25-2)12-26-20-22-16(13-27-20)10-19(23)21-15-6-4-3-5-7-15/h3-9,11,13H,10,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMWUNSQZWSGOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-phenylacetamide |
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